Ertapenem Impurity DIPP chemical structure and properties
Ertapenem Impurity DIPP chemical structure and properties
Introduction: The Critical Role of Impurity Profiling in Carbapenem Antibiotics
Ertapenem is a broad-spectrum carbapenem antibiotic highly effective against a wide range of Gram-positive and Gram-negative bacteria.[][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, making it a crucial therapeutic agent in treating severe infections. As with any pharmaceutical active ingredient, the purity of Ertapenem is paramount to its safety and efficacy. Regulatory bodies worldwide mandate stringent control over impurities in drug substances and finished products.[] This guide provides a comprehensive technical overview of a key process-related impurity, Ertapenem Impurity DIPP, for researchers, scientists, and drug development professionals.
Chemical Structure and Properties of Ertapenem Impurity DIPP
Ertapenem Impurity DIPP is chemically known as 3-((2S,4S)-1-(Diisopropoxyphosphoryl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid.[3][4][5] It is recognized as a process-related impurity that can arise during the synthesis of Ertapenem.
Core Chemical Identity:
| Property | Value | Source(s) |
| Chemical Name | 3-((2S,4S)-1-(Diisopropoxyphosphoryl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid | [3][4][5] |
| CAS Number | 220031-86-7 | [2][3] |
| Molecular Formula | C18H27N2O6PS | [2][3] |
| Molecular Weight | 430.46 g/mol | [2] |
Detailed physicochemical properties such as melting point, boiling point, and solubility of the isolated impurity are not extensively reported in publicly available literature. For definitive identification and characterization, comparison with a qualified reference standard is essential.[4] Spectroscopic data (NMR, IR, MS) for a certified reference standard of Ertapenem Impurity DIPP would be required for unambiguous structural elucidation. While mass spectrometry is used for its detection in impurity profiling, detailed fragmentation patterns are not widely published.
Formation and Synthesis Pathway
Understanding the formation of Ertapenem Impurity DIPP is fundamental to implementing effective control strategies. This impurity is a derivative of the side-chain intermediate used in the synthesis of Ertapenem. A plausible synthetic route to a similar structure involves a multi-step process starting from N-(O,O-diisopropyl phosphoryl)-trans-4-hydroxy-L-proline. This starting material is converted through a series of reactions to (2S)-cis-3-[[(4-mercapto-2-pyrrolidinyl)carbonyl]amino]benzoic acid monohydrochloride, a key intermediate in the Ertapenem synthesis.
The formation of Impurity DIPP likely occurs if the diisopropoxyphosphoryl protecting group on the pyrrolidine nitrogen is not fully removed or if there is a carry-over of the protected intermediate into the final stages of the Ertapenem synthesis.
Caption: Plausible formation pathway of Ertapenem Impurity DIPP.
Analytical Methodologies for Detection and Quantification
The control of impurities necessitates robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques for the analysis of Ertapenem and its impurities.[6][7][8]
High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method is crucial for the routine quality control of Ertapenem. While a specific monograph detailing the analysis of Impurity DIPP is not publicly available, general methods for Ertapenem impurity profiling can be adapted.
Illustrative HPLC Method Parameters:
| Parameter | Recommended Conditions |
| Column | Inertsil Phenyl or equivalent C18 column |
| Mobile Phase A | Aqueous sodium phosphate buffer (pH 8) |
| Mobile Phase B | Acetonitrile |
| Gradient | A gradient elution is typically employed to resolve all impurities. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 295 nm or 298 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Experimental Protocol: HPLC Analysis of Ertapenem Impurities
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Mobile Phase Preparation:
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Prepare an aqueous sodium phosphate buffer and adjust the pH to 8.0.
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Filter and degas the mobile phase components.
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-
Standard Preparation:
-
Accurately weigh and dissolve a certified reference standard of Ertapenem Impurity DIPP in a suitable diluent (e.g., a mixture of mobile phase A and B) to prepare a stock solution.
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Perform serial dilutions to prepare a series of calibration standards.
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-
Sample Preparation:
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Accurately weigh and dissolve the Ertapenem drug substance or product in the diluent to a known concentration.
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-
Chromatographic Analysis:
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Equilibrate the HPLC system with the initial mobile phase composition.
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Inject the standard solutions and the sample solution.
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Record the chromatograms and integrate the peak areas.
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-
Quantification:
-
Construct a calibration curve by plotting the peak area of the impurity standard against its concentration.
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Determine the concentration of Ertapenem Impurity DIPP in the sample using the calibration curve.
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Caption: General workflow for HPLC analysis of Ertapenem Impurity DIPP.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification and confirmation of impurities. For Ertapenem Impurity DIPP, LC-MS can provide accurate mass data, which aids in its structural confirmation. A mass spectrometer compatible HPLC method would be necessary for this analysis.
Control Strategies in Ertapenem Manufacturing
The control of Ertapenem Impurity DIPP is achieved through a combination of strategies implemented during the manufacturing process.
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Control of Starting Materials: Ensuring the purity of the starting materials, including the pyrrolidine-based side chain intermediate, is a critical first step.
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Optimization of Reaction Conditions:
-
Deprotection Step: The complete removal of the diisopropoxyphosphoryl protecting group is essential. Reaction conditions such as the choice of deprotecting agent, reaction time, and temperature should be carefully optimized and monitored.
-
Purification: Effective purification steps, such as crystallization or chromatography, should be in place to remove any unreacted protected intermediate.
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-
In-Process Controls (IPCs): Implementing in-process analytical testing at critical stages of the synthesis allows for the monitoring and control of the impurity levels.
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Final Drug Substance Specification: A stringent acceptance criterion for Ertapenem Impurity DIPP in the final drug substance should be established and justified based on safety data and regulatory requirements.
Caption: A multi-faceted approach to control Ertapenem Impurity DIPP.
Regulatory Context and Pharmacopeial Standards
While specific monographs for Ertapenem in the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) exist, the public versions of these documents do not explicitly list Ertapenem Impurity DIPP with a specific limit.[9][10] However, general chapters in these pharmacopeias provide guidelines for the control of organic impurities. The limits for specified and unspecified impurities are typically based on the maximum daily dose of the drug. For a new impurity, a suitable test for its control must be developed and included in the product's specification.[10]
Conclusion
The effective control of impurities is a critical aspect of ensuring the quality, safety, and efficacy of Ertapenem. Ertapenem Impurity DIPP, a process-related impurity, can be effectively monitored and controlled through a thorough understanding of its formation pathway, the implementation of robust analytical methodologies, and the application of stringent manufacturing process controls. This technical guide provides a foundational understanding for researchers and drug development professionals working with Ertapenem, emphasizing the importance of a science- and risk-based approach to impurity management.
References
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An Efficient HPLC–MS Method for Impurity Profile of Ertapenem. (2020). Matilda. Available at: [Link]
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Challenges in the Analytical Method Development and Validation for an Unstable Active Pharmaceutical Ingredient. (n.d.). Available at: [Link]
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An Efficient HPLC–MS Method for Impurity Profile of Ertapenem. (2020). ResearchGate. Available at: [Link]
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4-Mercaptobenzoic acid, 2TMS derivative. (n.d.). the NIST WebBook. Available at: [Link]
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1 H-NMR spectra of (E)-4-((4-(3-mercaptopropoxy)phenyl) diazenyl) benzoic acid. (n.d.). ResearchGate. Available at: [Link]
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Mass Spectrometry Guided Discovery and Design of Novel Asperphenamate Analogs From Penicillium astrolabium Reveals an Extraordin. (2020). DTU Research Database. Available at: [Link]
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